The compound “Methyl 2-(4-aminophenoxy)acetate” has a CAS Number of 59954-04-0 and a molecular weight of 181.19 . Another related compound, “2-(4-Aminophenoxy)benzenecarboxylic acid”, has a CAS Number of 67724-03-2 and a molecular weight of 229.24 .
A paper titled “Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate” discusses the synthesis of a related compound . The synthesis involved the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group .
The molecular formula of “2-(4-Aminophenoxy)isophthalonitrile” is C14H9N3O .
A study on the synthesis and characterization of colorless polyimides derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride via a two-step polycondensation was found .
Another compound, “2-(4-Aminophenoxy)ethan-1-ol”, has a melting point of 73-74°C .
2-(4-Aminophenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of amides. It is characterized by the presence of an amine group and a phenoxy group attached to a dimethylacetamide moiety. This compound is significant in various chemical synthesis processes and serves as an important intermediate in the production of polyimides and other polymeric materials.
This compound can be classified as:
The synthesis of 2-(4-Aminophenoxy)-N,N-dimethylacetamide typically involves a multi-step process. The general method includes:
The reactions are often performed under controlled conditions using solvents such as dimethylacetamide or pyridine, which facilitate the reaction and improve solubility. Monitoring of the reaction progress can be achieved through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The primary reaction involving 2-(4-Aminophenoxy)-N,N-dimethylacetamide is its participation in polycondensation reactions to form polyimides. The compound can react with various dianhydrides or diisocyanates to generate high-performance polymers.
The reaction mechanism often involves:
The mechanism by which 2-(4-Aminophenoxy)-N,N-dimethylacetamide acts in polymer synthesis involves:
Studies indicate that polymers derived from this compound exhibit glass transition temperatures above 200 °C, making them suitable for high-temperature applications .
2-(4-Aminophenoxy)-N,N-dimethylacetamide is primarily used in:
This compound exemplifies how small organic molecules can play critical roles in creating complex materials with tailored properties for various industrial applications.
Industrial synthesis of 2-(4-aminophenoxy)-N,N-dimethylacetamide intermediates leverages catalytic transesterification between methyl acetate (MeOAc) and dimethylamine (DMA) under basic catalysis. This continuous process operates at 10–30 bar pressure and 90–110°C, utilizing catalysts such as sodium methoxide or aluminum phosphate to achieve high conversion efficiency [1]. The reaction proceeds via nucleophilic acyl substitution, where the methoxy group of MeOAc is displaced by dimethylamine, yielding N,N-dimethylacetamide (DMAC) and methanol as a coproduct. Key to precursor integration is the careful control of stoichiometry (typically 1.05–1.2:1 DMA:MeOAc ratio) and catalyst loading (0.5–5 mol%) to minimize byproducts like dimethyl ether and acetic acid [1].
Table 1: Catalytic Systems for Transesterification-Based DMAC Synthesis
Catalyst Type | Temperature Range (°C) | Pressure (bar) | DMAC Yield (%) | Byproduct Profile |
---|---|---|---|---|
Sodium methoxide | 90–100 | 15–20 | 92–95 | <5% methanol |
Aluminum phosphate | 100–110 | 12–25 | 88–92 | <3% acetic acid |
Titanium(IV) ethoxide | 95–105 | 10–15 | 90–93 | <4% dimethyl ether |
The process design incorporates reactive distillation columns for simultaneous reaction and separation, enhancing space-time yields (>500 g·L⁻¹·h⁻¹). Critical process parameters include catalyst stability under reflux conditions and rigorous water exclusion (<0.1 wt%) to prevent hydrolysis [1] [6].
A sustainable approach integrates methanolic methyl acetate streams (65–90 wt% MeOAc) derived from polytetrahydrofuran (polyTHF) manufacturing. This byproduct—generated during transesterification of polyTHF diacetate with methanol—contains 75–82% MeOAc, 15–25% methanol, and trace tetrahydrofuran (THF) and water [1]. Utilizing this stream directly in DMAC synthesis reduces raw material costs by 20–30% and avoids energy-intensive purification. Industrial implementations involve feed pretreatment through molecular sieves to reduce water/THF content below 0.5 wt%, preventing catalyst deactivation. Process integration achieves dual objectives:
Table 2: Composition and Utilization of PolyTHF-Derived MeOAc Streams
Component | Concentration (wt%) | Tolerance in DMAC Synthesis | Removal Method |
---|---|---|---|
Methyl acetate | 75–82 | Reactant | N/A |
Methanol | 15–22 | <3% (avoids side reactions) | Distillation |
THF | 0.2–0.8 | <0.5% | Adsorption/evaporation |
Water | 0.1–0.5 | <0.1% | Molecular sieves |
Recent advances employ low-temperature (60–80°C) condensation in polyphosphoric acid (PPA) media to assemble aromatic acetamide precursors. This method facilitates direct coupling between 4-aminophenol and chloroacetyl derivatives via nucleophilic aromatic substitution, circumventing high-temperature dehydrations that degrade thermally sensitive aminophenoxy groups [6]. The PPA solvent acts as both reaction medium and dehydrating agent, enabling 85–90% conversion at 70°C within 4–6 hours. Key advantages include:
Reaction kinetics studies reveal a second-order dependence on aminophenol and chloroacetate concentrations, with an activation energy of 45 kJ·mol⁻¹. Post-reaction, the product is isolated via ice-water precipitation and purified through recrystallization from ethanol/water mixtures, yielding >98% pure 2-(4-aminophenoxy)-N,N-dimethylacetamide [6].
Solvent-free methodologies exploit in situ polymerization to drive acetamide formation. In this approach, 4-aminophenoxy derivatives react with dimethylacetamide precursors during polyimide backbone assembly, using monomers like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6-FDA). The process involves:
This method achieves near-quantitative incorporation of 2-(4-aminophenoxy)-N,N-dimethylacetamide into polyimide chains while eliminating toxic solvents like N-methyl-2-pyrrolidone (NMP). The polymer matrix acts as a "molecular template", constraining reactant mobility and reducing byproduct formation. Isolated yields of the functionalized monomer exceed 85%, with HPLC purity >99% after Soxhlet extraction with dichloromethane [4].
Table 3: Comparison of Novel Synthetic Approaches
Parameter | Low-Temperature Condensation | Solvent-Free Polymerization |
---|---|---|
Reaction medium | Polyphosphoric acid | None (solid state) |
Temperature | 60–80°C | 25–250°C (gradient) |
Reaction time | 4–6 hours | 1–2 hours (milling) + 3 hours (heating) |
Yield | 85–90% | >85% |
Key advantage | Preserves amine functionality | Eliminates solvent waste |
Comprehensive Compound List
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